![molecular formula C11H12N2O B161142 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol CAS No. 136497-56-8](/img/structure/B161142.png)
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
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Overview
Description
“1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol” is an organic compound that belongs to the class of benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The molecular formula of this compound is C11H12N2 .
Synthesis Analysis
The synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles has been reported . The reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid has been studied, and the direction of formation of the tetrahydrooxopyrimidine ring has been established .Molecular Structure Analysis
The molecular structure of “1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol” can be viewed using Java or Javascript . An X-ray diffraction study of 2-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-one has been conducted .properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-5-6-11-12-9-3-1-2-4-10(9)13(11)7-8/h1-4,8,14H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDLUQWEQIAUKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N2CC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567951 |
Source
|
Record name | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol | |
CAS RN |
136497-56-8 |
Source
|
Record name | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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